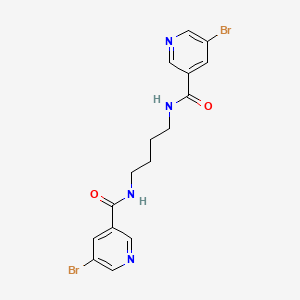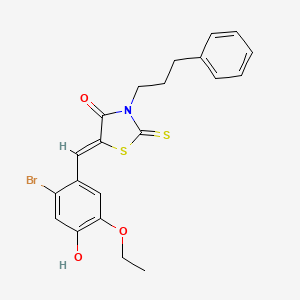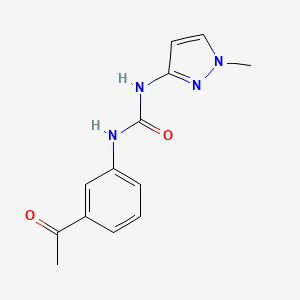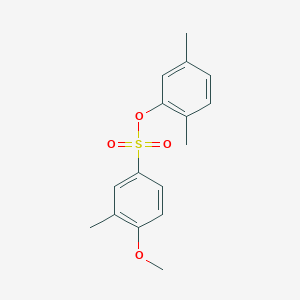
N,N'-1,4-butanediylbis(5-bromonicotinamide)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N,N'-1,4-butanediylbis(5-bromonicotinamide) involves several steps, including the condensation, oxidation, and acylation reactions. A notable method includes the synthesis of gemini pyrrolidine-based ionic liquids and other brominated derivatives through systematic chemical reactions. These syntheses highlight the versatility and complexity of producing brominated nicotinamide derivatives and related structures (Zhang et al., 2012; Bao Xiu-rong, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These structures often exhibit intricate configurations, such as trans configurations in double or single bonds and layered arrangements due to hydrogen bonding, showcasing the compound's complex molecular architecture (Wen-Hui Li, 2009; C. A. Blerk & G. Kruger, 2007).
Chemical Reactions and Properties
N,N'-1,4-butanediylbis(5-bromonicotinamide) and its analogs participate in various chemical reactions, including bromination, cycloaddition, and nucleophilic substitutions. These reactions are critical for modifying the compound's structure to achieve desired properties and functionalities. The use of brominating agents and the synthesis of derivatives through selective reactions exemplify the chemical versatility of these compounds (H. Veisi et al., 2014; A. Sharma & M. P. Mahajan, 1997).
Physical Properties Analysis
The physical properties, including crystallinity, melting points, and solubility, are crucial for understanding the potential applications of N,N'-1,4-butanediylbis(5-bromonicotinamide) and its derivatives. Studies have shown that these compounds can exhibit low melting points and high solubility in various solvents, making them suitable for different chemical processes and applications (Y. Mirzaei et al., 2004).
Chemical Properties Analysis
The chemical properties of N,N'-1,4-butanediylbis(5-bromonicotinamide) derivatives, such as reactivity towards nucleophiles, electrophiles, and their potential as catalysts or reagents in organic synthesis, have been extensively studied. These properties are influenced by the molecular structure, bromine content, and the presence of functional groups, underscoring the compound's utility in synthetic chemistry and material science (Seyed Reza Nokhbeh et al., 2020).
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Halogen Exchange in Aryl Halides
This study discusses a mild and general method for the conversion of aryl, heteroaryl, and vinyl bromides into corresponding iodides, utilizing a catalyst system. This methodology could potentially apply to N,N'-1,4-butanediylbis(5-bromonicotinamide) for functional group transformations in synthetic chemistry Klapars & Buchwald, 2002.
Low Melting N-4-Functionalized-1-Alkyl or Polyfluoroalkyl-1,2,4-Triazolium Salts
The synthesis and subsequent reactions of functionalized triazolium bromides to yield hydrophilic and hydrophobic fluorinated and non-fluorinated N-1-alkyl-N-4-functionalized-triazolium compounds are detailed. This research could guide the development of related compounds using N,N'-1,4-butanediylbis(5-bromonicotinamide) Mirzaei, Xue, & Shreeve, 2004.
Metabolic Engineering for Direct Production of 1,4-Butanediol
This study outlines the direct biocatalytic routes to 1,4-butanediol from renewable carbohydrate feedstocks, achieved through metabolic engineering of Escherichia coli. Such methodologies may offer insights into the biosynthesis of related compounds, including N,N'-1,4-butanediylbis(5-bromonicotinamide) Yim et al., 2011.
Autonomous Production of 1,4-Butanediol via a De Novo Biosynthesis Pathway
This paper reports on the modular development of engineered bacteria for the bio-production of 1,4-butanediol, employing a de novo pathway and synthetic circuits for production control. The techniques described may be applicable to the production of derivatives of N,N'-1,4-butanediylbis(5-bromonicotinamide) Liu & Lu, 2015.
Aggregation Behavior of Gemini Pyrrolidine-Based Ionic Liquids
Research on the synthesis and aggregation behavior of gemini pyrrolidine-based ionic liquids, which could be relevant for the application of N,N'-1,4-butanediylbis(5-bromonicotinamide) in the design of new ionic liquids or as a structural component in complex molecules Zhang, Yan, Zhao, & Zheng, 2012.
Synthesis and Properties of Gemini Imidazolium Ionic Liquids
This study involves the synthesis of a novel geminal imidazolium ionic liquid with long hydrocarbon groups, highlighting properties that might inform the use of N,N'-1,4-butanediylbis(5-bromonicotinamide) in similar contexts Ding, Zha, Zhang, & Wang, 2007.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-[(5-bromopyridine-3-carbonyl)amino]butyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2N4O2/c17-13-5-11(7-19-9-13)15(23)21-3-1-2-4-22-16(24)12-6-14(18)10-20-8-12/h5-10H,1-4H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYZMNMWXUAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCCCNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215736 | |
| Record name | N,N′-1,4-Butanediylbis[5-bromo-3-pyridinecarboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,4-Butanediylbis[5-bromo-3-pyridinecarboxamide] | |
CAS RN |
325970-27-2 | |
| Record name | N,N′-1,4-Butanediylbis[5-bromo-3-pyridinecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325970-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-1,4-Butanediylbis[5-bromo-3-pyridinecarboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4542005.png)


![propyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4542025.png)

![6-cyclopropyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4542048.png)
![1-ethyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4542054.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542060.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4542073.png)
![N-[3-(acetylamino)phenyl]-3-ethoxybenzamide](/img/structure/B4542092.png)
![4-[({[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4542095.png)
![3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4542104.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B4542110.png)
![3,5-dihydroxy-N'-{3-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4542117.png)